molecular formula C12H19N3O3 B1404546 tert-Butyl 1-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate CAS No. 1251014-63-7

tert-Butyl 1-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate

Cat. No.: B1404546
CAS No.: 1251014-63-7
M. Wt: 253.3 g/mol
InChI Key: IJYQHLHQOSGXBP-UHFFFAOYSA-N
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Description

tert-Butyl 1-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate is a complex organic compound that belongs to the class of imidazo[1,5-a]pyrazines

Preparation Methods

The synthesis of tert-Butyl 1-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the imidazo[1,5-a]pyrazine ring system. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

tert-Butyl 1-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 1-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

tert-Butyl 1-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate can be compared with other imidazo[1,5-a]pyrazine derivatives. Similar compounds include:

    Imidazo[1,5-a]pyrazine-7-carboxylate: Lacks the tert-butyl and hydroxymethyl groups, which may affect its biological activity.

    1-(Hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7-carboxylate: Similar structure but without the tert-butyl group, potentially altering its chemical properties.

    tert-Butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7-carboxylate: Lacks the hydroxymethyl group, which may influence its reactivity and applications.

These comparisons highlight the unique structural features of this compound and their impact on its chemical and biological properties.

Biological Activity

tert-Butyl 1-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate, a compound characterized by its unique heterocyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, including its anticancer effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12_{12}H19_{19}N3_3O3_3
  • Molecular Weight : 253.30 g/mol
  • CAS Number : 1251014-63-7

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:

  • Anticancer Properties : Studies have shown that compounds with similar imidazo[1,5-a]pyrazine structures can inhibit cancer cell proliferation by targeting key signaling pathways involved in tumor growth.
  • Enzyme Inhibition : The compound has been noted to inhibit certain kinases that are crucial in cancer progression, such as EGFR and JNK pathways .

Anticancer Activity

A series of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the findings from these assays:

Cell Line IC50 (µM) Mechanism
HeLa (Cervical Cancer)0.07EGFR Inhibition
DLD-1 (Colorectal Cancer)0.06Cell Cycle Arrest at G2/M Phase
HepG2 (Liver Cancer)0.10Induction of Apoptosis

These results indicate a strong potential for this compound as an anticancer agent, particularly due to its low IC50 values compared to standard treatments like erlotinib.

Case Studies

  • HeLa Cell Line Study : In a controlled experiment, this compound was tested against the HeLa cell line. The results demonstrated significant inhibition of cell proliferation and induced apoptosis at concentrations as low as 0.07 µM. This suggests a potent effect on cervical cancer cells through EGFR pathway modulation.
  • DLD-1 Cell Line Study : Another study focused on colorectal cancer cells (DLD-1) revealed that the compound not only inhibited cell growth but also caused cell cycle arrest at the G2/M phase. This effect highlights its potential as a therapeutic agent in colorectal cancer treatment.

Properties

IUPAC Name

tert-butyl 1-(hydroxymethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)14-4-5-15-8-13-9(7-16)10(15)6-14/h8,16H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYQHLHQOSGXBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C=NC(=C2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 1-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate
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tert-Butyl 1-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate
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